molecular formula C7H7NO3S B8821111 5-(Methylsulfonyl)picolinaldehyde CAS No. 31191-07-8

5-(Methylsulfonyl)picolinaldehyde

Cat. No.: B8821111
CAS No.: 31191-07-8
M. Wt: 185.20 g/mol
InChI Key: PFEIIXMTROJSBG-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)picolinaldehyde is a pyridine-based aldehyde derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 5-position of the pyridine ring and an aldehyde (-CHO) group at the 2-position.

  • 6-(Methylsulfonyl)picolinaldehyde (CAS 1780013-94-6, ), a positional isomer with the sulfonyl group at the 6-position.
  • 5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5, ), which substitutes the methylsulfonyl group with a trifluoromethyl (-CF₃) moiety.

The methylsulfonyl group confers strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions. The aldehyde functionality makes it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands .

Properties

CAS No.

31191-07-8

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

5-methylsulfonylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)7-3-2-6(5-9)8-4-7/h2-5H,1H3

InChI Key

PFEIIXMTROJSBG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 5- vs. 6-Substituted Derivatives

Key Compound : 6-(Methylsulfonyl)picolinaldehyde (CAS 1780013-94-6)

  • Structural Difference : The methylsulfonyl group is at the 6-position instead of the 5-position.
  • Impact on Reactivity :
    • Steric Effects : The 6-substituent may hinder access to the aldehyde group due to proximity, reducing reactivity in certain coupling reactions.
    • Electronic Effects : Both isomers exhibit electron-withdrawing effects, but the 5-substituted derivative may allow more efficient conjugation with the aldehyde group.
  • Synthetic Routes : describes the synthesis of 6-substituted picolinic acid derivatives (e.g., compounds 6, 7, 8) via nucleophilic substitution and amidation, suggesting analogous pathways for aldehyde analogs .

Functional Group Variants

a) 5-(Methylsulfonyl)picolinic Acid (CAS 848141-14-0, )
  • Structural Difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
  • Key Properties :

    Property 5-(Methylsulfonyl)picolinaldehyde 5-(Methylsulfonyl)picolinic Acid
    Functional Group -CHO -COOH
    Solubility Likely lower in water Higher (ionizable -COOH group)
    Applications Intermediate in aldehyde chemistry Metal chelation, drug synthesis
  • Reactivity : The carboxylic acid is less reactive toward nucleophiles but participates in salt formation and esterification.
b) 5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5, )
  • Structural Difference : Substitutes -SO₂CH₃ with -CF₃.
  • Key Properties: Property this compound 5-(Trifluoromethyl)picolinaldehyde Electron Effects Strong electron-withdrawing (-I) Moderate electron-withdrawing (-I) Lipophilicity Moderate (LogP ~1.5–2.0) Higher (LogP ~2.5–3.0) Biological Activity Potential enzyme inhibition Enhanced BBB permeability
  • Applications : The trifluoromethyl variant is widely used in medicinal chemistry for CNS-targeting drugs due to improved blood-brain barrier penetration .

Substituent Variants in the Pyridine Ring

a) 5-Methylpicolinaldehyde (, Item 15)
  • Structural Difference : Replaces -SO₂CH₃ with -CH₃.
  • Impact :
    • Electronic Effects : The methyl group is electron-donating (+I), contrasting with the electron-withdrawing sulfonyl group.
    • Reactivity : Reduced electrophilicity at the aldehyde group, making it less reactive in condensation reactions.
b) 6-((Methylsulfonyl)methyl)picolinic Acid (Compound 6 in )
  • Structural Difference : Features a -CH₂SO₂CH₃ group at the 6-position and a -COOH group.
  • Applications : Used as a ligand for metal catalysis or in anti-inflammatory agents due to sulfonyl’s polar interactions .

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